molecular formula C7H5IO B108471 4-Iodobenzaldehyde CAS No. 15164-44-0

4-Iodobenzaldehyde

Cat. No. B108471
CAS RN: 15164-44-0
M. Wt: 232.02 g/mol
InChI Key: NIEBHDXUIJSHSL-UHFFFAOYSA-N
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Patent
US06200978B1

Procedure details

To a suspension of 4-iodobenzoic acid (14.88 g) in dry tetrahydrofuran (75 ml) was added borane dimethyl sulphide (6.12 ml ) dropwise under a nitrogen atmosphere. The reaction mixture was heated under reflux for 1 hr, after which time the reaction mixture was cooled to room temperature and evaporated under reduced pressure. The residue was dissolved indichloromethane (20 ml) and added to a suspension of the pyridinium chlorochromate (14.23 g) in dichloromethane (100 ml). The resulting mixture was heated under reflux for 1 hr and allowed to cool to room temperature. The resulting mixture was diluted with diethyl ether (250 ml) and filtered through a plug of arbocel. The filtrate was evaporated under reduced pressure, and the crude product was purified by column chromatography over silica gel eluting with dichloromethane to afford the title compound as a white solid (11.33 g).
Quantity
14.88 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.12 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.CSC.B>O1CCCC1>[I:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.88 g
Type
reactant
Smiles
IC1=CC=C(C(=O)O)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.12 mL
Type
reactant
Smiles
CSC.B

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved indichloromethane (20 ml)
ADDITION
Type
ADDITION
Details
added to a suspension of the pyridinium chlorochromate (14.23 g) in dichloromethane (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted with diethyl ether (250 ml)
FILTRATION
Type
FILTRATION
Details
filtered through a plug of arbocel
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography over silica gel eluting with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.33 g
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.